molecular formula C13H20O2Rh B15147263 (3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene

(3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene

Cat. No.: B15147263
M. Wt: 311.20 g/mol
InChI Key: BUYVJWVYKPKZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene is a complex organic compound with a unique structure that includes both a rhodiooxy group and a cyclooctadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene typically involves multiple steps, starting with the preparation of the rhodiooxy group and the cyclooctadiene moiety separately. These components are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The rhodiooxy group and cyclooctadiene moiety can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce various reduced forms.

Scientific Research Applications

(3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene involves its interaction with specific molecular targets and pathways. The rhodiooxy group and cyclooctadiene moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-4-(Rhodiooxy)pent-3-en-2-one; 1,5-cyclooctadiene include other rhodiooxy-containing compounds and cyclooctadiene derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of the rhodiooxy group and cyclooctadiene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20O2Rh

Molecular Weight

311.20 g/mol

IUPAC Name

cycloocta-1,5-diene;4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;

InChI Key

BUYVJWVYKPKZEX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.